3-(2-Fluorophenyl)-1H-pyrazole
CAS No.: 149739-32-2
Cat. No.: VC21095174
Molecular Formula: C9H7FN2
Molecular Weight: 162.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 149739-32-2 |
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Molecular Formula | C9H7FN2 |
Molecular Weight | 162.16 g/mol |
IUPAC Name | 5-(2-fluorophenyl)-1H-pyrazole |
Standard InChI | InChI=1S/C9H7FN2/c10-8-4-2-1-3-7(8)9-5-6-11-12-9/h1-6H,(H,11,12) |
Standard InChI Key | PZNGOFHHOGORBU-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C2=CC=NN2)F |
Canonical SMILES | C1=CC=C(C(=C1)C2=CC=NN2)F |
Introduction
Structural Characteristics and Basic Properties
3-(2-Fluorophenyl)-1H-pyrazole is characterized by its molecular formula C9H7FN2 and a molecular weight of 162.16 g/mol . The compound features a five-membered pyrazole ring containing two nitrogen atoms in adjacent positions (1 and 2), with a 2-fluorophenyl group attached at position 3. The presence of the fluorine atom at the ortho position of the phenyl ring imparts unique electronic properties to the molecule, affecting its reactivity and potential biological activity.
Physical and Chemical Properties
Table 1: Key physical and chemical properties of 3-(2-Fluorophenyl)-1H-pyrazole
Property | Value |
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Molecular Formula | C9H7FN2 |
Molecular Weight | 162.16 g/mol |
IUPAC Name | 3-(2-fluorophenyl)-1H-pyrazole |
CAS Number | 149739-32-2 |
InChI | InChI=1S/C9H7FN2/c10-8-4-2-1-3-7(8)9-5-6-11-12-9/h1-6H,(H,11,12) |
InChIKey | PZNGOFHHOGORBU-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C2=CC=NN2)F |
Structural Features
The structure of 3-(2-Fluorophenyl)-1H-pyrazole comprises several notable features:
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A pyrazole heterocyclic core with two nitrogen atoms at positions 1 and 2
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A 2-fluorophenyl substituent at position 3 of the pyrazole ring
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An N-H bond at position 1, which contributes to the compound's ability to form hydrogen bonds
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A C=C double bond between positions 4 and 5 of the pyrazole ring
Chemical Reactivity
The reactivity of 3-(2-Fluorophenyl)-1H-pyrazole is influenced by both the pyrazole ring and the 2-fluorophenyl substituent, giving rise to diverse chemical behavior.
Pyrazole Ring Reactivity
The pyrazole ring in 3-(2-Fluorophenyl)-1H-pyrazole exhibits several key reactive properties:
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Tautomerism: The compound can exist in different tautomeric forms, primarily the 1H and 3H tautomers, with the 1H form generally predominating
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Amphoteric character: The N-H bond allows the compound to act as both a weak acid and a weak base
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Electrophilic aromatic substitution: The pyrazole ring can undergo substitution reactions, particularly at positions 4 and 5
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Coordination with metals: The nitrogen atoms can coordinate with various metal ions, making the compound useful in coordination chemistry
Influence of the 2-Fluorophenyl Group
The 2-fluorophenyl substituent significantly influences the compound's reactivity in several ways:
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Electronic effects: The electronegative fluorine atom withdraws electron density, altering the electronic distribution within the molecule
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Steric effects: The ortho-fluorine creates specific steric constraints that can affect reaction pathways and selectivity
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Metabolic stability: The C-F bond is generally resistant to metabolic degradation, potentially enhancing the stability of the compound in biological systems
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Hydrogen bonding: The fluorine atom can participate in weak hydrogen bonding interactions, influencing intermolecular associations
Spectroscopic Characteristics
Spectroscopic data is essential for the identification and characterization of 3-(2-Fluorophenyl)-1H-pyrazole. Based on the reported characteristics of similar pyrazole derivatives, the following spectroscopic features can be anticipated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In 1H NMR spectroscopy, pyrazole derivatives typically show characteristic signals for the pyrazole ring hydrogens. For 3-(2-Fluorophenyl)-1H-pyrazole, the following signals would be expected:
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The pyrazole H-5 proton typically appears as a doublet with a coupling constant of approximately J = 2.5 Hz
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The NH proton of the pyrazole ring generally appears as a broad singlet, often in the range of 12-14 ppm
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The aromatic protons of the 2-fluorophenyl group would show complex splitting patterns due to coupling with the fluorine atom
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The H-3 proton of the pyrazole ring would also show distinctive coupling patterns
In 13C NMR, the carbon atoms of the pyrazole ring and the 2-fluorophenyl group would show characteristic chemical shifts, with the carbon attached to fluorine showing splitting due to C-F coupling.
Mass Spectrometry
Mass spectrometric analysis of 3-(2-Fluorophenyl)-1H-pyrazole would be expected to show:
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A molecular ion peak at m/z 162, corresponding to the molecular weight of the compound
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Fragmentation patterns involving the loss of nitrogen from the pyrazole ring
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Fragments resulting from the cleavage of the bond between the pyrazole ring and the phenyl group
Infrared (IR) Spectroscopy
IR spectroscopy would reveal characteristic absorption bands for:
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N-H stretching vibration of the pyrazole ring (typically in the range of 3100-3500 cm-1)
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C=C and C=N stretching vibrations of the pyrazole ring
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C-F stretching vibration of the 2-fluorophenyl group (typically in the range of 1000-1400 cm-1)
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Aromatic C-H stretching and bending vibrations
Comparison with Related Compounds
Comparing 3-(2-Fluorophenyl)-1H-pyrazole with structurally related compounds provides insights into the influence of specific structural modifications on chemical and biological properties.
Comparison with Other Halogenated Derivatives
Table 2: Comparison of 3-(2-Fluorophenyl)-1H-pyrazole with related halogenated derivatives
Compound | Key Structural Difference | Potential Impact on Properties |
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3-(2-Fluorophenyl)-1H-pyrazole | Reference compound | Baseline for comparison |
3-(2-Chlorophenyl)-1H-pyrazole | Larger halogen (Cl vs. F) | Increased lipophilicity, different electronic effects, larger steric influence |
3-(2-Bromophenyl)-1H-pyrazole | Much larger halogen (Br vs. F) | Significantly enhanced lipophilicity, stronger steric effects, potential for different reactivity patterns |
3-(4-Fluorophenyl)-1H-pyrazole | Fluorine at para position | Different electronic distribution, altered hydrogen bonding capacity, different conformational preferences |
Comparison with Dihydro and Functionalized Derivatives
The structural and functional properties of 3-(2-Fluorophenyl)-1H-pyrazole can be further understood by comparing it with:
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3-(2-Fluorophenyl)-4,5-dihydro-1H-pyrazole: The reduced form would have different conformational flexibility due to the saturation of the C4-C5 bond
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1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-5-amine: This derivative contains an additional amino group at position 5 and a phenyl group at position 3, potentially enhancing its ability to interact with biological targets
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1-(2-Fluorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde: This more complex derivative features multiple functional groups that significantly alter its reactivity and potential applications
Analytical Methods for Characterization
Several analytical methods can be employed for the characterization and analysis of 3-(2-Fluorophenyl)-1H-pyrazole.
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are valuable tools for:
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Assessing the purity of synthesized 3-(2-Fluorophenyl)-1H-pyrazole
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Separating and identifying potential impurities or synthesis byproducts
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Quantitative analysis of the compound in various matrices
X-ray Crystallography
X-ray crystallography provides detailed information about:
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The three-dimensional structure of 3-(2-Fluorophenyl)-1H-pyrazole
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Bond lengths and bond angles within the molecule
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Crystal packing arrangements and intermolecular interactions in the solid state
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The precise orientation of the 2-fluorophenyl group relative to the pyrazole ring
Thermal Analysis Techniques
Thermal analysis methods such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide valuable information about:
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Melting point and crystalline properties
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Thermal stability and decomposition pathways
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Phase transitions and polymorphic forms
Future Research Directions
Research on 3-(2-Fluorophenyl)-1H-pyrazole can be expanded in several promising directions:
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Development of more efficient and environmentally friendly synthesis methods
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Detailed investigation of its potential biological activities, particularly in anti-inflammatory, antimicrobial, and anticancer applications
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Exploration of its coordination chemistry with various metals for potential applications in catalysis
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Investigation of structure-activity relationships through the synthesis and evaluation of novel derivatives
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Computational studies to better understand its electronic properties and potential interactions with biological targets
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